2-(Aminomethyl)-5-nitrothiophene Hydrochloride
Overview
Description
2-(Aminomethyl)-5-nitrothiophene Hydrochloride is an organic compound that belongs to the class of nitrothiophenes. It is characterized by the presence of an aminomethyl group at the 2-position and a nitro group at the 5-position on the thiophene ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride typically involves the nitration of thiophene followed by the introduction of the aminomethyl group. One common method involves the nitration of thiophene using a mixture of nitric acid and sulfuric acid to yield 5-nitrothiophene. This intermediate is then subjected to a Mannich reaction, where formaldehyde and a primary amine are used to introduce the aminomethyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-nitrothiophene Hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 2-(Aminomethyl)-5-aminothiophene.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(Aminomethyl)-5-nitrothiophene can be oxidized to form various oxidized derivatives.
Reduction: Reduction leads to the formation of 2-(Aminomethyl)-5-aminothiophene.
Substitution: Substitution reactions yield a variety of substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-5-nitrothiophene Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-nitrothiophene Hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-5-aminothiophene: Similar structure but with an amino group instead of a nitro group.
5-Nitrothiophene: Lacks the aminomethyl group.
2-Aminomethylthiophene: Lacks the nitro group.
Uniqueness
2-(Aminomethyl)-5-nitrothiophene Hydrochloride is unique due to the presence of both the nitro and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
(5-nitrothiophen-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.ClH/c6-3-4-1-2-5(10-4)7(8)9;/h1-2H,3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXXJIRIYPXWFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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